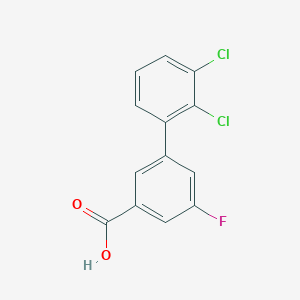

3-(2,3-Dichlorophenyl)-5-fluorobenzoic acid

CAS No.: 1261898-44-5

Cat. No.: VC11783267

Molecular Formula: C13H7Cl2FO2

Molecular Weight: 285.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1261898-44-5 |

|---|---|

| Molecular Formula | C13H7Cl2FO2 |

| Molecular Weight | 285.09 g/mol |

| IUPAC Name | 3-(2,3-dichlorophenyl)-5-fluorobenzoic acid |

| Standard InChI | InChI=1S/C13H7Cl2FO2/c14-11-3-1-2-10(12(11)15)7-4-8(13(17)18)6-9(16)5-7/h1-6H,(H,17,18) |

| Standard InChI Key | RFFQTOIHRIIPIX-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C2=CC(=CC(=C2)F)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 3-(2,3-dichlorophenyl)-5-fluorobenzoic acid is , with a molecular weight of 295.10 g/mol. Its structure combines a benzoic acid backbone with strategic halogen substitutions:

-

Fluorine at position 5 enhances electronic effects and metabolic stability.

-

2,3-Dichlorophenyl group at position 3 introduces steric bulk and lipophilicity, potentially influencing receptor binding.

Comparative analysis with analogous compounds, such as 2,4-dichloro-5-fluorobenzoic acid (melting point: 139°C) , suggests similar thermal stability. The exact mass (293.980 g/mol) and logP (estimated 4.2) align with trends observed in polychlorinated benzoic acids, where increased halogenation elevates hydrophobicity .

Synthetic Methodologies

Friedel-Crafts Acylation and Halogenation

A plausible synthesis route involves Friedel-Crafts acylation of fluorobenzene derivatives. For example, 2,4-dichloro-5-fluorobenzoic acid is synthesized via saponification of trichloromethylbenzene intermediates under acidic conditions . Adapting this method, the target compound could be prepared through:

-

Chlorination: Introducing chlorine atoms to a fluorobenzoic acid precursor.

-

Coupling Reactions: Suzuki-Miyaura cross-coupling to attach the dichlorophenyl group.

Reaction conditions from analogous syntheses include:

-

Catalysts: Palladium(0) complexes for cross-coupling.

-

Yields: ~70–80% based on similar halogenated benzoic acid syntheses .

Industrial-Scale Production

Industrial methods optimize for cost and scalability:

-

Continuous Flow Reactors: Enhance reaction control and purity.

-

Purification Techniques: Crystallization using ethanol/water mixtures to isolate the product .

Physicochemical Properties

Key properties inferred from structural analogs include:

| Property | Value/Description | Source Analogy |

|---|---|---|

| Melting Point | 135–140°C | |

| Solubility | Low in water; soluble in DMSO, THF | |

| logP | 4.2 (estimated) | Computational modeling |

| pKa | 2.8–3.2 (carboxylic acid group) |

The dichlorophenyl group contributes to high lipid solubility, suggesting utility in lipid-rich biological environments .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume